molecular formula C19H21NO2S B14422428 Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate CAS No. 85091-08-3

Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B14422428
CAS No.: 85091-08-3
M. Wt: 327.4 g/mol
InChI Key: IDOIQOIJCFLTJV-KRWDZBQOSA-N
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Description

Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of diphenylmethyl chloride with (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions and can lead to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Diphenylmethyl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The diphenylmethyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

CAS No.

85091-08-3

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

benzhydryl (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C19H21NO2S/c1-19(2)17(20-13-23-19)18(21)22-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t17-/m0/s1

InChI Key

IDOIQOIJCFLTJV-KRWDZBQOSA-N

Isomeric SMILES

CC1([C@@H](NCS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1(C(NCS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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